molecular formula C21H23N3O6S B12513739 N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B12513739
M. Wt: 445.5 g/mol
InChI Key: QAWVPHNKNNLQIB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates multiple pharmacophores, including a methoxyphenyl core, a piperidinylsulfonyl group, and a 2-oxobenzoxazole acetamide moiety. The presence of the piperidine-1-sulfonyl subunit, a motif observed in compounds with documented biological activity , suggests potential for receptor interaction and modulation. Similarly, the 2-oxobenzo[d]oxazol-3(2H)-yl group is a privileged structure in drug discovery, often associated with diverse biological activities. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays. Its structural complexity makes it particularly valuable for investigating structure-activity relationships (SAR), exploring novel enzyme inhibitors, and developing potential therapeutic agents. The compound is provided with comprehensive analytical data to ensure identity and purity for research reproducibility. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O6S/c1-29-18-10-9-15(31(27,28)23-11-5-2-6-12-23)13-16(18)22-20(25)14-24-17-7-3-4-8-19(17)30-21(24)26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25)

InChI Key

QAWVPHNKNNLQIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CN3C4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxobenzoxazolyl group can be reduced to form hydroxyl derivatives.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxobenzoxazolyl group may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues with Benzoxazolone Scaffolds

The benzoxazolone moiety is a critical pharmacophore in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Compound Substituents Biological Target/Activity Key Findings Reference
N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (D) 3-methylisothiazole ring FoxO1 agonist; reduces Aβ levels via BAC downregulation Highest FoxO1 affinity (Kd = 0.8 µM); activates downstream genes (P21, BIM, PPARγ)
PBPA Bis(pyridin-2-ylmethyl)amino group TSPO-selective SPECT ligand High selectivity for TSPO (neuroinflammation marker); facilitates bifunctional chelate approach
[11C]NBMP Naphthalen-1-yl group TSPO tracer for neuroinflammation Improved bioavailability, metabolic stability in human and rat liver S-9 fractions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Propanamide backbone Immunoproteasome inhibition Moderate activity (18% conversion rate under specific conditions)

Key Structural Differences :

  • The target compound uniquely integrates a piperidin-1-ylsulfonyl group , which may enhance solubility or receptor-binding specificity compared to methylisothiazole (compound D) or naphthalene ([11C]NBMP) substituents.
Sulfonyl- and Piperidine-Containing Analogues

Piperidine and sulfonyl groups are common in antimicrobial and anti-inflammatory agents:

Compound Structure Activity Synthesis Yield Reference
N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamides Piperidin-4-yl with phenylsulfonyl and oxadiazole Antibacterial (Gram-positive and Gram-negative strains) 42–86%
N-(4-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide (d25) Methoxyphenyl-triazole Not explicitly stated; structural similarity suggests kinase or protease inhibition potential Not reported

Comparison :

  • However, its benzoxazolone core may shift its mechanism toward CNS targets (e.g., TSPO or FoxO1) .
  • Synthesis yields for sulfonylpiperidine derivatives range from 42–86%, indicating feasible scalability for the target compound .
Acetamide-Linked Derivatives

Acetamide bridges are pivotal for bioactivity in multiple scaffolds:

Compound Core Structure Activity Key Data Reference
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole-thioacetohydrazide Anti-inflammatory, analgesic, antibacterial Compound 5d: Most potent anti-inflammatory (IC50 = 12 µM); 5e: Analgesic lead
N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (D) Benzoxazolone-acetamide FoxO1 agonism Kd = 0.8 µM; Aβ reduction in vitro

Comparison :

  • The target compound ’s acetamide linker aligns with compound D’s FoxO1 agonism, but its piperidin-1-ylsulfonyl group may confer distinct pharmacokinetics (e.g., prolonged half-life vs. methylisothiazole).
  • Unlike benzothiazole derivatives (), the benzoxazolone core in the target compound lacks a thioether group, which could reduce off-target interactions .

Biological Activity

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C21H23N3O6S
  • Molecular Weight : 445.49 g/mol
  • CAS Number : 771498-80-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

  • Compounds with similar piperidine and sulfonamide structures have demonstrated significant antibacterial properties. For example, studies have shown that derivatives containing the piperidine nucleus exhibit moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

  • The compound is expected to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. Research indicates that derivatives of piperidine can effectively inhibit these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

3. Anticancer Properties

  • The oxobenzoxazole moiety in the compound has been linked to anticancer activities. Compounds with similar structures have shown promise in cancer chemotherapy, indicating that this compound may also possess cytotoxic effects against cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Antibacterial Screening Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis; weaker against other strains .
Enzyme Inhibition Tests Showed strong inhibitory effects on AChE with IC50 values indicating high potency .
Cytotoxicity Assays Indicated potential for anticancer activity; further studies needed for specific cancer types .

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